3-(2-Pyridyl)-D-alanine
Overview
Description
3-(2-Pyridyl)-D-alanine is an amino acid derivative where the alanine molecule is substituted with a pyridine ring at the third carbon position
Mechanism of Action
Target of Action
Similar compounds have been shown to target various cellular structures and processes
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties have been outlined
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)-D-alanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and D-alanine.
Coupling Reaction: The key step involves a coupling reaction between 2-bromopyridine and D-alanine.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridyl)-D-alanine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(2-Pyridyl)-D-alanine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including ligands for catalysis and materials for electronic applications.
Material Science: The compound is used in the development of luminescent materials and coordination polymers due to its ability to form stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)coumarins: These compounds also contain a pyridine ring and are used in similar applications such as luminescent materials.
Bipyridine Derivatives: These compounds have two pyridine rings and are widely used as ligands in coordination chemistry.
Uniqueness
3-(2-Pyridyl)-D-alanine is unique due to its combination of an amino acid structure with a pyridine ring, which imparts both biological activity and the ability to participate in various chemical reactions. This dual functionality makes it a valuable compound in both medicinal chemistry and material science .
Properties
IUPAC Name |
(2R)-2-amino-3-pyridin-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRJLZDUOULRHE-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427167 | |
Record name | 3-(2-Pyridyl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37535-52-7 | |
Record name | 3-(2-Pyridyl)-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Pyridyl)-D-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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